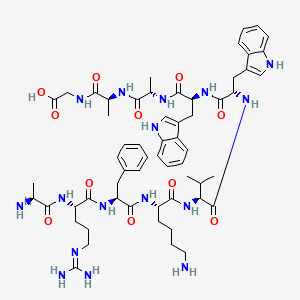

![molecular formula C16H13N3O3 B10770796 (7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)

(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VU0359516 est un composé organique synthétique connu pour son rôle de modulateur allostérique positif du récepteur 4 du glutamate métabotrope (mGluR4) . Ce composé a suscité l'attention dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans le domaine des neurosciences.

Méthodes De Préparation

La synthèse de VU0359516 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de VU0359516 est synthétisée par une série de réactions impliquant la formation d'un système cyclique tricyclique.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que les groupes hydroxyimino et pyridinyle sont introduits par des réactions spécifiques, y compris la substitution nucléophile et l'oxydation

des services de synthèse personnalisée sont disponibles pour la production à grande échelle .

Analyse Des Réactions Chimiques

VU0359516 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Les réactions de réduction peuvent être utilisées pour convertir des groupes fonctionnels spécifiques en leurs formes réduites.

Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur la structure de base

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines et les alcools. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la Recherche Scientifique

VU0359516 a un large éventail d'applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier la modulation du mGluR4 et ses effets thérapeutiques potentiels dans les troubles neurologiques tels que la maladie de Parkinson et l'anxiété

Pharmacologie : Les chercheurs utilisent VU0359516 pour étudier les propriétés pharmacologiques des modulateurs du mGluR4 et leur potentiel en tant que candidats médicaments

Chimie médicinale : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant le mGluR4

Mécanisme d'Action

VU0359516 exerce ses effets en se liant à un site allostérique sur le récepteur mGluR4, qui est distinct du site de liaison orthostérique du glutamate. Cette liaison améliore la réponse du récepteur au glutamate, ce qui entraîne une activation accrue des voies de signalisation en aval. Les cibles moléculaires et les voies impliquées comprennent la modulation des niveaux d'adénosine monophosphate cyclique (AMPc) et l'activation de la signalisation des récepteurs couplés aux protéines G .

Applications De Recherche Scientifique

VU0359516 has a wide range of scientific research applications, including:

Neuroscience: It is used to study the modulation of mGluR4 and its potential therapeutic effects in neurological disorders such as Parkinson’s disease and anxiety

Pharmacology: Researchers use VU0359516 to investigate the pharmacological properties of mGluR4 modulators and their potential as drug candidates

Medicinal Chemistry: The compound is employed in the development of new therapeutic agents targeting mGluR4

Mécanisme D'action

VU0359516 exerts its effects by binding to an allosteric site on the mGluR4 receptor, which is distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein coupled receptor signaling .

Comparaison Avec Des Composés Similaires

VU0359516 est unique parmi les modulateurs du mGluR4 en raison de son affinité de liaison spécifique et de ses propriétés de modulation allostérique positive. Des composés similaires comprennent :

ADX88178 : Un modulateur sélectif du mGluR4 avec des propriétés pharmacocinétiques distinctes.

Dérivés d'oxadiazole-1,2,4 : Ces composés modulent également le mGluR4, mais ont des structures chimiques et des profils pharmacologiques différents.

VU0359516 se distingue par sa structure chimique unique et sa modulation spécifique du mGluR4, ce qui en fait un outil précieux dans la recherche scientifique.

Propriétés

Formule moléculaire |

C16H13N3O3 |

|---|---|

Poids moléculaire |

295.29 g/mol |

Nom IUPAC |

(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14+ |

Clé InChI |

NAPZSTOOVHXHKA-XMHGGMMESA-N |

SMILES isomérique |

C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=CC=N4 |

SMILES canonique |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)

![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)

![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)

![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)

![[3H]pentazocine](/img/structure/B10770819.png)

![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)